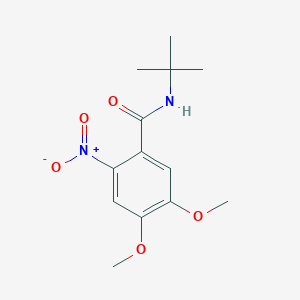

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

CAS No.:

Cat. No.: VC11170234

Molecular Formula: C13H18N2O5

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O5 |

|---|---|

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide |

| Standard InChI | InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16) |

| Standard InChI Key | HADGLSLEXPETNL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Introduction

Chemical Identity and Structural Features

N-tert-Butyl-4,5-dimethoxy-2-nitrobenzamide (C₁₄H₁₉N₃O₅) belongs to the benzamide class, featuring:

-

A tert-butyl group (–C(CH₃)₃) attached to the amide nitrogen.

-

4,5-Dimethoxy substituents (–OCH₃) at positions 4 and 5 of the benzene ring.

-

A nitro group (–NO₂) at position 2.

Molecular and Crystallographic Data

*Estimated based on substituent effects.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-tert-butylbenzamides typically involves amide bond formation between tert-butylamine and substituted benzoyl chlorides. For nitro- and methoxy-containing derivatives, protection/deprotection strategies are often required to prevent undesired side reactions.

Direct Amidation

Alternative routes involve direct coupling of 4,5-dimethoxy-2-nitrobenzoic acid with tert-butylamine using coupling agents like HATU or EDCI. This method avoids the need for benzoyl chloride precursors but may require stringent moisture control.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include:

-

¹H NMR: Key signals would involve:

*Theoretical estimates based on substituent effects.

Antibacterial and Antifungal Applications

Methoxy and nitro groups are associated with antimicrobial activity in benzamides. For instance, N-tert-butyl-4-cyanobenzamide exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The target compound’s dimethoxy groups may enhance membrane penetration in Gram-positive bacteria.

Industrial and Research Applications

Pharmaceutical Development

The compound’s structural motifs align with candidates for:

-

Neurodegenerative disease therapeutics: Potentiation of mitochondrial function.

-

Antimicrobial agents: Synergistic effects with β-lactam antibiotics.

Materials Science

N-tert-Butylbenzamides self-assemble into nanostructures in non-aqueous media . The dimethoxy and nitro groups in the target compound could enable tunable semiconducting properties for organic electronics.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count.

-

In vivo Studies: Evaluate pharmacokinetics and blood-brain barrier penetration.

-

Structure-Activity Relationships (SAR): Systematically vary substituents to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume